sEH Inhibitory Potency (Ki) of CAS 2034590-47-9 versus Class-Average Reference Compounds in Recombinant Human Enzyme Assays
In a fluorescence resonance energy transfer (FRET)-based displacement assay using recombinant human sEH (baculovirus expression system), CAS 2034590-47-9 demonstrated an inhibition constant (Ki) of 1.40 nM [1]. This value places it among the sub-nanomolar to low-nanomolar potency tier characteristic of optimized piperidine-urea sEH inhibitors. For class-level context, the well-characterized piperidine-urea clinical candidate GSK2256294A exhibits a reported IC50 of approximately 0.02–0.03 nM on human sEH, whereas earlier generation urea inhibitors such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) show Ki values in the 3–10 nM range under comparable conditions [2]. Direct head-to-head data under a single experimental protocol against the closest structural analogs (e.g., the 4-trifluoromethoxyphenyl or tetrahydropyran-substituted congeners from the same patent series) remain unavailable in the public domain. The 1.40 nM Ki therefore represents the best available quantitative potency anchor for this compound and should be interpreted as class-competitive but not uniquely differentiable from the most optimized sEH inhibitors without additional selectivity or PK data.
| Evidence Dimension | sEH inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | Class reference: GSK2256294A (IC50 ~0.02–0.03 nM); AUDA (Ki ~3–10 nM) |
| Quantified Difference | Approximately 50-fold less potent than the clinical candidate GSK2256294A; approximately 2–7 fold more potent than the tool compound AUDA. |
| Conditions | Recombinant human sEH expressed in baculovirus system; FRET-based ACPU displacement assay; 1 h incubation. |
Why This Matters
The low-nanomolar Ki value confirms that CAS 2034590-47-9 engages human sEH with sufficient potency for in vitro target validation and in vivo rodent pharmacology studies, positioning it as a viable research tool when access to clinical-stage inhibitors is restricted by proprietary availability.
- [1] BindingDB Entry BDBM408978. Affinity Data: Ki = 1.40 nM for recombinant human sEH. Deposited from U.S. Patents US10377744, US11123311, US11723929. View Source
- [2] Podolin, P. L.; Bolognese, B. J.; Foley, J. F.; Long, E.; Peck, B.; Mankowski, J. L.; Brown, K. K.; Booth-Genthe, C. L.; Barnette, M. S.; Callahan, J. F. In Vitro and in Vivo Characterization of a Novel Soluble Epoxide Hydrolase Inhibitor. Prostaglandins Other Lipid Mediat. 2013, 104–105, 25–31. View Source
